molecular formula C11H11BrO B2384892 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 67159-84-6

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2384892
Key on ui cas rn: 67159-84-6
M. Wt: 239.112
InChI Key: YIFWUKQMDXTIFS-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

Bromine (0.2 ml, 3.8 mmol, 1.2 eq.) was added to a mixture of AlCl3 (1.04 g, 7.8 mmol, 2.5 eq.) and 3,3-dimethyl-indan-1-one (500 mg, 3.1 mmol) at 100° C. and the reaction mixture was heated at same temperature for 40-45 min. TLC (10% ethyl acetate/hexanes) showed the major product formation with little starting material and dibromo product. The reaction mass was quenched with crushed ice and extracted with ethyl acetate (3×50 ml). The organic part was separated, dried over Na2SO4 and evaporated under reduced pressure. The crude compound was purified by column chromatography (silica gel, 10% ethyl acetate/hexanes) to give the desired compound as a pale yellow solid. Yield: 27% (280 mg, 0.85 mmol).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:7][C:8]1([CH3:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[CH2:9]1>>[Br:1][C:13]1[CH:12]=[C:11]2[C:16]([C:8]([CH3:18])([CH3:7])[CH2:9][C:10]2=[O:17])=[CH:15][CH:14]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.04 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
500 mg
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at same temperature for 40-45 min
Duration
42.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched with crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic part was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography (silica gel, 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(CC(C2=C1)=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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